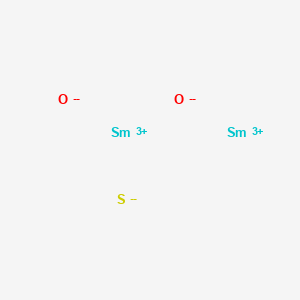

Disamarium dioxide sulphide

Description

Disamarium dioxide sulphide (CAS 12503-64-9) is a samarium-based compound containing both oxide and sulphide functional groups. Registered under the European REACH regulation on 31/05/2018, it is part of a broader class of rare-earth chalcogenides .

Properties

CAS No. |

12503-64-9 |

|---|---|

Molecular Formula |

O2SSm2 |

Molecular Weight |

364.778 |

IUPAC Name |

oxygen(2-);samarium(3+);sulfide |

InChI |

InChI=1S/2O.S.2Sm/q3*-2;2*+3 |

InChI Key |

CNILRLWJZXSLCH-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[S-2].[Sm+3].[Sm+3] |

Synonyms |

disamarium dioxide sulphide |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Anion Diversity: Disamarium dioxide sulphide uniquely combines oxide (O²⁻) and sulphide (S²⁻) anions, whereas trisulphate and tricarbonate feature single polyatomic anions (SO₄²⁻, CO₃²⁻). This dual-anion structure may confer distinct electronic or catalytic properties compared to monofunctional analogues .

- Samarium Oxide (Sm₂O₃): A well-characterized compound used in optical glass and nuclear reactors. Unlike disamarium dioxide sulphide, Sm₂O₃ lacks sulphur and exhibits higher thermal stability (decomposition >2,300°C), as noted in its safety data sheet .

Sulfur-Containing Analogues

Sulfur Dioxide (SO₂)

Sulfur dioxide (CAS 7446-09-5) is a gaseous compound with well-documented physical properties, including a boiling point of -10°C and acute toxicity via inhalation . While SO₂ shares a sulphide component with disamarium dioxide sulphide, its molecular simplicity and volatility contrast sharply with the solid-state, rare-earth-based structure of Sm₂O₂S.

Hydrogen Sulphide (H₂S)

Hydrogen sulphide, a by-product of anaerobic digestion , is a toxic gas with reducing properties. Unlike disamarium dioxide sulphide, H₂S lacks metal coordination and is highly reactive in biological systems, contributing to its role in both environmental and physiological processes .

Toxicological and Handling Considerations

- Disamarium Compounds : Samarium oxide (Sm₂O₃) requires precautions against inhalation and skin contact, with first-aid measures emphasizing rinsing and medical attention for persistent irritation . While analogous safety data for disamarium dioxide sulphide is absent, its structural similarity to Sm₂O₃ suggests comparable handling protocols.

- Sulfur Dioxide : Classified as a hazardous gas, SO₂ necessitates stringent exposure limits (e.g., <2 ppm over 8 hours) due to its respiratory toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthesis parameters for producing high-purity Disamarium dioxide sulphide, and how do variations in reaction conditions affect its crystallographic properties?

- Methodological Answer : Synthesis should be conducted under controlled oxygen partial pressure (e.g., 8–11 mg/L O₂) to minimize impurity formation, as oxygen content inversely correlates with undesired byproducts like sulphites . Use inert gas purging (argon/nitrogen) during solid-state reactions to stabilize intermediate phases. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to validate crystallinity and thermal stability. Replicate synthesis batches with varying heating rates (e.g., 2°C/min vs. 5°C/min) to assess phase purity .

Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of Disamarium dioxide sulphide, and what validation criteria should be applied?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) and UV-Vis-NIR spectroscopy are recommended for probing oxidation states and bandgap properties. For XPS, calibrate binding energy scales using standard reference materials (e.g., C 1s at 284.8 eV) and ensure peak deconvolution aligns with known sulphide and oxide signatures . Validate results against computational models (DFT) to confirm electronic transitions. Cross-reference with Raman spectroscopy to detect vibrational modes associated with S–O and Sm–S bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of Disamarium dioxide sulphide across different studies?

- Methodological Answer : Conduct a meta-analysis of experimental variables, including precursor ratios (e.g., Sm:S molarity), calcination temperatures, and surface area differences. Use multivariate regression to identify dominant factors influencing catalytic performance. For instance, discrepancies in hydrogenation efficiency may arise from uncontrolled sulphide leaching during reaction cycles; employ inductively coupled plasma mass spectrometry (ICP-MS) to track elemental dissolution . Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What statistical approaches are recommended for interpreting conflicting results in Disamarium dioxide sulphide’s electrochemical performance across experimental batches?

- Methodological Answer : Apply analysis of variance (ANOVA) to assess batch-to-batch variability, focusing on synthesis parameters (e.g., precursor purity, annealing duration). Use principal component analysis (PCA) to reduce dimensionality in datasets containing >5 variables (e.g., voltage, current density, electrolyte composition). For time-series electrochemical data, implement Grubbs’ test to identify outliers in cyclic voltammetry curves . Report confidence intervals (95%) for key metrics like charge-transfer resistance .

Q. When designing experiments to investigate the thermal stability of Disamarium dioxide sulphide, what control variables and measurement intervals are critical for ensuring reproducibility?

- Methodological Answer : Fix atmospheric composition (e.g., dry air vs. humid N₂) and heating rate (e.g., 5°C/min) across trials. Use in-situ XRD or Fourier-transform infrared spectroscopy (FTIR) at 10-minute intervals during heating to capture phase transitions. Include a control sample (e.g., Sm₂O₃) to differentiate thermal decomposition pathways. For reproducibility, document furnace calibration records and raw data logging protocols (e.g., sampling frequency ≥1 Hz) .

Methodological and Analytical Questions

Q. How should researchers formulate testable hypotheses about the redox mechanisms of Disamarium dioxide sulphide in aqueous environments?

- Methodological Answer : Start with a null hypothesis (e.g., “Dissolved oxygen does not influence sulphide oxidation kinetics”). Design potentiostatic experiments with varying O₂ levels (0–15 mg/L) and measure redox potentials via cyclic voltammetry. Use chronoamperometry to track current decay, correlating with sulphide depletion rates. Validate mechanisms using isotopic labeling (e.g., ³⁴S) and secondary ion mass spectrometry (SIMS) .

Q. What protocols ensure accurate quantification of Disamarium dioxide sulphide in heterogeneous matrices (e.g., soil, biological samples)?

- Methodological Answer : Acid digest samples (2M HNO₃, 24 hrs) to dissolve sulphide phases, followed by filtration (0.45 μm membrane). Use ion chromatography with pulsed amperometric detection (IC-PAD) for sulphate/sulphite speciation. For trace Sm detection, employ neutron activation analysis (NAA) or laser ablation-ICP-MS. Include spike-and-recovery tests (85–115% recovery range) to validate accuracy .

Data Contradiction and Reproducibility

Q. Why do studies report divergent bandgap values for Disamarium dioxide sulphide, and how can these be reconciled?

- Methodological Answer : Bandgap variations often stem from differences in crystallite size (quantum confinement effects) or surface defects. Standardize sample preparation by polishing surfaces to a mirror finish and using identical light sources in UV-Vis measurements. Compare Tauc plots derived from diffuse reflectance spectroscopy (DRS) and ellipsometry data. If discrepancies persist, perform density functional theory (DFT) simulations to model defect-induced mid-gap states .

Q. How can researchers address non-reproducible results in photocatalytic studies of Disamarium dioxide sulphide?

- Methodological Answer : Control light intensity (e.g., AM 1.5G solar simulator) and calibrate radiometers before each experiment. Pre-anneal photocatalysts at 400°C for 2 hrs to remove surface contaminants. Document photon flux (mW/cm²) and reactor geometry in supplementary materials. Use triplicate reactors with independent light sources to assess inter-system variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.